molecular formula C16H15N5O5 B2481348 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1226436-83-4

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2481348
CAS RN: 1226436-83-4
M. Wt: 357.326
InChI Key: ZPKYDKMPXKGKFE-UHFFFAOYSA-N
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Description

The compound is structurally related to various heterocyclic compounds that have been studied for their biological activities. Heterocyclic compounds containing oxadiazole, pyridazine, and carboxamide groups are of particular interest in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of different organic synthesis techniques such as cyclocondensation, alkylation, and amidation. These processes are crucial for constructing the complex molecular architecture of heterocyclic compounds, allowing for the introduction of various functional groups that can affect the compound's biological activity and chemical properties (Liu et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds can be characterized using techniques such as X-ray powder diffraction, which helps in understanding the crystalline structure, molecular conformation, and intermolecular interactions. These structural insights are essential for the rational design of compounds with desired biological activities (Chakraborty et al., 2007).

Chemical Reactions and Properties

Compounds with the oxadiazole, pyridazine, and carboxamide motifs participate in various chemical reactions, contributing to their versatile chemical properties. Their reactivity can be exploited in synthetic chemistry to create a wide range of derivatives with potential biological activities. The presence of functional groups such as methoxy, carboxamide, and oxadiazole influences their chemical behavior, including electrophilic and nucleophilic reactions (Zohdi et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Understanding these properties is crucial for their formulation and application in various fields. The design of compounds with optimal physical properties is essential for their effectiveness and stability (Aghekyan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are determined by the compound's functional groups and molecular framework. These properties are critical for the compound's application in synthetic organic chemistry and medicinal chemistry. Studies on related compounds provide insights into how changes in the molecular structure can affect these chemical properties, guiding the synthesis of new compounds with enhanced activities or specific functions (Mylari et al., 1990).

Scientific Research Applications

Synthesis and Characterization

One significant application of compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide in scientific research involves their synthesis and characterization. For instance, compounds with structures involving 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which share a resemblance in complexity and functional groups with the compound , have been synthesized and characterized. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of such compounds in biomedical applications (Hassan, Hafez, & Osman, 2014).

Biological Evaluation and Kinase Inhibition

Another area of application involves the design, synthesis, and biological evaluation of compounds for their inhibitory activities against specific kinases, which are critical in cancer research. For example, novel 4-phenoxypyridine derivatives, including structures that bear resemblance to the target compound, have shown moderate to good antitumor activities against various cancer cell lines. These compounds were evaluated for their in vitro inhibitory activities against c-Met kinase, a critical target in cancer therapy, demonstrating the potential of such compounds in the development of new anticancer agents (Liu et al., 2020).

Antidiabetic Screening

Compounds similar to the one have also been explored for their potential antidiabetic properties. For instance, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. This demonstrates the application of such compounds in the search for new antidiabetic medications (Lalpara et al., 2021).

properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5/c1-24-10-2-4-11(5-3-10)25-9-13-18-15(26-21-13)8-17-16(23)12-6-7-14(22)20-19-12/h2-7H,8-9H2,1H3,(H,17,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKYDKMPXKGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide

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